molecular formula C9H13Cl2N B6218065 [(2-chloro-4-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 2742657-73-2

[(2-chloro-4-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6218065
CAS No.: 2742657-73-2
M. Wt: 206.1
InChI Key:
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Description

(2-chloro-4-methylphenyl)methylamine hydrochloride is an organic compound with the molecular formula C9H12Cl2N. It is a derivative of aniline, where the amine group is substituted with a methyl group and a chloromethyl group on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-methylphenyl)methylamine hydrochloride typically involves the reaction of 2-chloro-4-methylbenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of (2-chloro-4-methylphenyl)methylamine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or secondary amines.

    Oxidation: The major product is 2-chloro-4-methylbenzoic acid.

    Reduction: The major product is 2-chloro-4-methylbenzylamine.

Scientific Research Applications

(2-chloro-4-methylphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-chloro-4-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2-chloro-4-methylphenyl)methylamine hydrochloride can be compared with other similar compounds such as:

    2-chloro-4-methylbenzylamine: Lacks the methyl group on the amine.

    4-methylbenzylamine: Lacks the chlorine atom.

    2-chloro-4-methylphenol: Contains a hydroxyl group instead of an amine group.

The uniqueness of (2-chloro-4-methylphenyl)methylamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-chloro-4-methylphenyl)methyl](methyl)amine hydrochloride involves the reaction of 2-chloro-4-methylbenzyl chloride with methylamine in the presence of a base to form the intermediate [(2-chloro-4-methylphenyl)methyl]methylamine, which is then treated with hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "2-chloro-4-methylbenzyl chloride", "methylamine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-4-methylbenzyl chloride is added to a solution of methylamine in a suitable solvent, such as ethanol or methanol.", "Step 2: A base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture to facilitate the formation of the intermediate [(2-chloro-4-methylphenyl)methyl]methylamine.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the intermediate is formed.", "Step 4: Hydrochloric acid is added to the reaction mixture to protonate the intermediate and form the final product as a hydrochloride salt.", "Step 5: The product is isolated by filtration or precipitation and purified by recrystallization or chromatography." ] }

CAS No.

2742657-73-2

Molecular Formula

C9H13Cl2N

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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